TINUVIN-1130
Overview
Description
TINUVIN-1130 is a liquid ultraviolet absorber belonging to the hydroxyphenyl benzotriazole class. It is specifically developed for industrial coating applications. This compound is known for its high temperature and extraction resistance, making it particularly suitable for industrial and automotive coatings. This compound provides efficient protection to light-sensitive substrates such as wood and plastics due to its broad ultraviolet absorption spectrum .
Mechanism of Action
Target of Action
Tinuvin 1130 is a liquid UV absorber of the hydroxyphenyl benzotriazole class . Its primary targets are industrial and automotive coatings, as well as light-sensitive substrates such as wood and plastics . It provides efficient protection against UV radiation, making it especially suitable for these applications .
Mode of Action
Tinuvin 1130 operates by absorbing harmful UV radiation, thereby protecting the substrate from potential damage . It has excellent spectral coverage in the UV-B and UV-A region . Its hydroxyl functionality can be reacted with melamine and isocyanate crosslinkers to reduce migration .
Pharmacokinetics
It is a light yellow to light amber viscous liquid . It is miscible with all common solvents, making it easily incorporated into both solvent- and water-based coatings .
Result of Action
The primary result of Tinuvin 1130’s action is the protection of substrates against UV-induced damage. It provides efficient protection to light-sensitive substrates such as wood and plastics . This protection extends to preventing gloss reduction, cracking, blistering, delamination, and color change .
Action Environment
Tinuvin 1130’s action is influenced by environmental factors such as temperature and the presence of solvents. Its high temperature and extraction resistance make it especially suitable for industrial and automotive coatings . Since it is miscible with all common solvents, it can be easily incorporated into waterborne systems by dilution with a water-miscible solvent .
Preparation Methods
TINUVIN-1130 is synthesized through a series of chemical reactions involving hydroxyphenyl benzotriazole derivatives. The compound is a mixture of:
- 50% β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester
- 38% Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester
- 12% polyethylene glycol .
The industrial production of this compound involves the reaction of these components under controlled conditions to ensure the desired product composition and properties. The reaction conditions typically include specific temperatures, pressures, and catalysts to facilitate the formation of the final product.
Chemical Reactions Analysis
TINUVIN-1130 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions with other chemical reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TINUVIN-1130 has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in various chemical formulations to protect against ultraviolet degradation.
Biology: this compound is used in biological research to study the effects of ultraviolet radiation on biological systems.
Medicine: The compound is investigated for its potential use in medical applications, such as protecting pharmaceuticals from ultraviolet degradation.
Industry: This compound is widely used in industrial coatings, adhesives, and sealants to enhance the durability and longevity of products exposed to ultraviolet radiation
Comparison with Similar Compounds
TINUVIN-1130 is compared with other similar compounds, such as:
TINUVIN-123: A non-basic hindered amine light stabilizer used in acid-catalyzed and oxidative curing coatings.
TINUVIN-292: A multi-purpose basic hindered amine light stabilizer used in various applications.
TINUVIN-900: A ultraviolet absorber for medium to high durability requirements in powder and coil coating applications.
TINUVIN-384-2: A multi-purpose ultraviolet absorber for medium to high durability requirements with minimal color impact in refinish clear coat applications.
This compound is unique due to its specific composition and broad ultraviolet absorption spectrum, making it particularly effective in protecting light-sensitive substrates in industrial and automotive coatings.
Properties
IUPAC Name |
methyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-20(2,3)14-11-13(9-10-18(24)26-4)12-17(19(14)25)23-21-15-7-5-6-8-16(15)22-23/h5-8,11-12,25H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRDRFZCRQNLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N2N=C3C=CC=CC3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036488 | |
Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9036488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid | |
Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
84268-33-7, 104810-47-1, 104810-48-2 | |
Record name | 2-[3′-tert-Butyl-2′-hydroxy-5′-(2-methoxycarbonylethyl)phenyl]benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84268-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tinuvin 1130 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084268337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-.omega.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9036488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Poly(oxy-1,2-ethanediyl), α-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,2-ethanediyl), α-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-(3-TERT-BUTYL-5-(2H-BENZOTRIAZOL-2-YL)-4-HYDROXYPHENYL)PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634MC97D37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of Tinuvin 1130 and how does it work?
A: Tinuvin 1130 (Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester) is a UV absorber commonly added to materials like polymers and coatings. [, ] It functions by absorbing harmful ultraviolet (UV) radiation from sunlight and dissipating it as heat, thereby protecting the material from UV-induced degradation. [, ]
Q2: How effective is Tinuvin 1130 in preventing photoyellowing of materials like wood pulp and coatings?
A: Research shows that Tinuvin 1130 can significantly reduce photoyellowing in various materials. In studies on poplar APMP pulps, Tinuvin 1130, particularly when combined with a reducing treatment, provided substantial protection against yellowing. [] Similarly, in clear coats formulated with hydroxyl-terminated polyester and isophoronediisocyanate, Tinuvin 1130 enhanced resistance to yellowing caused by UV exposure from various sources like QUV weathering, direct UV, and xenon arc. []
Q3: Can Tinuvin 1130 be combined with other additives for enhanced protection against UV degradation?
A: Yes, combining Tinuvin 1130 with other additives can create a synergistic effect, offering superior protection than using single additives alone. For instance, studies on coatings show that using Tinuvin 1130 with other UV absorbers like Tinuvin 123 and Tinuvin 292 resulted in better performance in preventing UV-induced degradation compared to individual use. [] Furthermore, in protecting copper-amine treated pine, combining Tinuvin 1130 with polyethylene glycol derivatives provided improved resistance against photodiscoloration. []
Q4: Beyond polymers and coatings, are there other applications where Tinuvin 1130 proves beneficial?
A: Yes, research demonstrates its use in preserving the color of wood. Taiwania heartwood, known for its reddish hue, is prone to discoloration upon environmental exposure. Pretreating the wood with Tinuvin 1130 followed by a polyurethane coating containing the same compound effectively preserved the red color, reducing discoloration significantly. []
Q5: How is Tinuvin 1130 incorporated into various materials?
A: The incorporation method depends on the specific application. For wood, pretreatment with Tinuvin 1130 solutions followed by coating application was shown to be effective. [] In papermaking, incorporating Tinuvin 1130 into emulsions and applying them onto paper surfaces using a size press demonstrated positive results. [] For coatings, Tinuvin 1130 is typically added during the formulation process. []
Q6: What analytical techniques are used to study and quantify Tinuvin 1130?
A: Various analytical methods are employed to characterize and quantify Tinuvin 1130. For instance, Fourier Transform Infrared Spectroscopy (FT-IR) analysis helps identify chemical changes in epoxy systems due to the presence or absence of Tinuvin 1130. [] Additionally, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common technique used to separate and determine the concentration of Tinuvin 1130 in complex matrices like car paints. []
Q7: Are there any known alternatives or substitutes for Tinuvin 1130, and how do they compare?
A: While the provided research doesn't delve into specific alternatives, it highlights that other UV absorbers like Tinuvin 123 and Tinuvin 292 are often used in similar applications. [] Comparing their performance, cost, and environmental impact requires further research and analysis beyond the scope of these studies.
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